methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate
Overview
Description
“4-Chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methyl ester” is a synthetic chemical compound. It is a type of succinate dehydrogenase inhibitor (SDHI) which is used as a fungicide . It has a molecular formula of C6H6F2N2O2 .
Synthesis Analysis
The synthesis of this compound involves unique routes which rely on the van Leusen pyrrole synthesis and the halogen dance reaction . It is synthesized by reacting sodium hydroxide solution with triethyl orthoformate in the presence of hexamethylenetetramine .Molecular Structure Analysis
The molecular structure of this compound includes a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include oxidation, esterification, addition, substitution, cyclization, methylation, and basic hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 201-203°C, a predicted boiling point of 315.9±42.0 °C, a density of 1.52, and it is soluble in DMSO and methanol .Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and characterization of pyrazole derivatives, including the analysis of their molecular structures. For instance, Shen et al. (2012) studied the synthesis and crystal structure of pyrazole derivatives, highlighting the use of techniques like NMR, IR spectroscopies, and X-ray diffraction for analysis. These methods are crucial for understanding the chemical properties and potential applications of such compounds (Shen, Huang, Diao, & Lei, 2012).
Chemical Synthesis and Purification
Li-fen (2013) conducted a study focusing on the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, a related compound, emphasizing the process of achieving high purity and yield through various chemical reaction steps. This research is significant in understanding the methodologies for producing high-quality chemical compounds for further research and application (Li-fen, 2013).
Reactivity with Halogens
Molchanov et al. (2002) investigated the reaction of pyrazole derivatives with halogens, revealing insights into the chemical reactivity and potential modifications of these compounds. Understanding these reactions is essential for tailoring the chemical properties of pyrazole derivatives for specific scientific applications (Molchanov, Stepakov, Boitsov, & Kostikov, 2002).
Potential in Material Sciences
Chandrakantha et al. (2013) explored the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, identifying compounds with potential applications in optical limiting and material sciences. Such studies are crucial in discovering new materials with unique properties for technological advancements (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Application in Corrosion Inhibition
Herrag et al. (2007) evaluated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, showcasing the potential of these compounds in industrial applications such as protecting metals from corrosion (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Exploring Antifungal Activity
Du et al. (2015) synthesized a series of pyrazole-4-carboxylic acid amides, including difluoromethyl derivatives, and tested their antifungal activities. This research is pivotal in developing new antifungal agents and understanding the biological activity of these chemical compounds (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-chloro-1-(difluoromethyl)pyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O2/c1-13-5(12)4-3(7)2-11(10-4)6(8)9/h2,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAMMSRDCCVUAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Cl)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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